2,4-difluoro-N-(thiophen-2-ylmethyl)aniline

Catalog No.
S858827
CAS No.
1019513-80-4
M.F
C11H9F2NS
M. Wt
225.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-difluoro-N-(thiophen-2-ylmethyl)aniline

CAS Number

1019513-80-4

Product Name

2,4-difluoro-N-(thiophen-2-ylmethyl)aniline

IUPAC Name

2,4-difluoro-N-(thiophen-2-ylmethyl)aniline

Molecular Formula

C11H9F2NS

Molecular Weight

225.26 g/mol

InChI

InChI=1S/C11H9F2NS/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2

InChI Key

CVBGLSVQCACICM-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CNC2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CSC(=C1)CNC2=C(C=C(C=C2)F)F
  • Medicinal Chemistry

    The presence of a fluorine atom and a thiophene ring suggests potential for exploring this molecule as a lead compound in drug discovery. Fluorine substitution can enhance the bioavailability and metabolic stability of drugs, while the thiophene ring is a common pharmacophore found in various medications [, ].

  • Material Science

    Aromatic amines with electron-withdrawing substituents like fluorine can be useful building blocks for the development of novel functional materials. The combination of a thiophene ring and an aromatic amine in 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline might be of interest for researchers exploring new materials with specific electronic or optical properties.

2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₉F₂NS and a molecular weight of approximately 225.26 g/mol. This compound features a difluorobenzene ring substituted at the 2 and 4 positions with fluorine atoms, along with an aniline moiety linked to a thiophene ring through a methyl group. Its structure is characterized by the presence of both aromatic and heteroaromatic systems, which contribute to its chemical reactivity and potential biological activities .

The chemical reactivity of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions, making it susceptible to electrophiles.
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the aromatic ring, directing electrophiles to the ortho and para positions.
  • Reduction Reactions: The compound may undergo reduction, particularly at the nitro or halogen substituents under specific conditions.

Research indicates that compounds similar to 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain studies suggest potential anticancer properties, particularly against specific tumor cell lines.
  • Enzyme Inhibition: The compound may interact with various enzymes, affecting metabolic pathways relevant in disease states .

Synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline typically involves several steps:

  • Preparation of Thiophen-2-ylmethylamine: This can be achieved through the reaction of thiophene derivatives with appropriate alkylating agents.
  • Fluorination: The introduction of fluorine atoms at the 2 and 4 positions of aniline can be conducted using fluorinating agents such as sulfur tetrafluoride or via electrophilic fluorination methods.
  • Coupling Reaction: Finally, coupling the thiophenylmethylamine with the difluorobenzene derivative can yield the target compound.

These methods may vary based on desired purity and yield .

2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline has potential applications in several fields:

  • Pharmaceuticals: It may serve as a lead compound in drug discovery for antimicrobial and anticancer agents.
  • Material Science: The compound could be used in developing new materials with specific electronic properties due to its unique structure.
  • Biochemical Research: It is utilized in proteomics research as a biochemical tool for studying protein interactions .

Studies on the interactions of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline with biological targets have revealed insights into its mechanism of action. Interaction studies often focus on:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins involved in disease pathways.
  • Enzyme Kinetics: Evaluating how the compound affects enzyme activity and stability.
  • Cellular Uptake: Investigating how effectively the compound enters cells and its subsequent biological effects.

These studies are crucial for understanding its therapeutic potential .

Several compounds share structural similarities with 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Fluoro-N-(thiophen-2-ylmethyl)anilineFluorine at position 4 onlyLess steric hindrance due to single fluorine
2,5-Difluoro-N-(thiophen-3-ylmethyl)anilineDifferent position of fluorine and thiopheneMay exhibit different biological activities
N-(Thiophen-3-ylmethyl)-4-fluoroanilineFluorine at position 4 with a different thiophenePotentially different binding affinities

These compounds differ primarily in their substituent positions and types, which can significantly affect their chemical reactivity and biological activity. The unique arrangement of fluorine atoms in 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline contributes to its distinct properties compared to these similar compounds .

XLogP3

3.3

Dates

Last modified: 08-16-2023

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